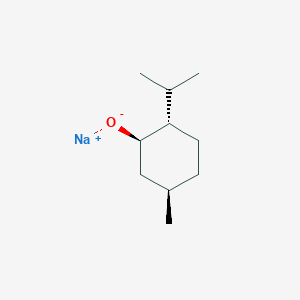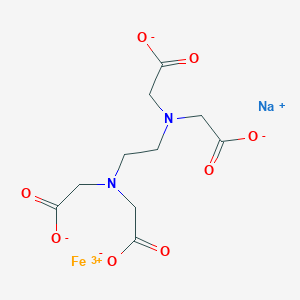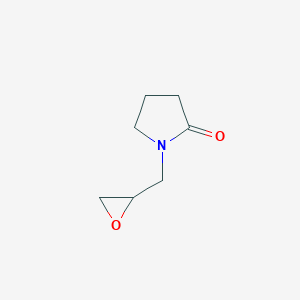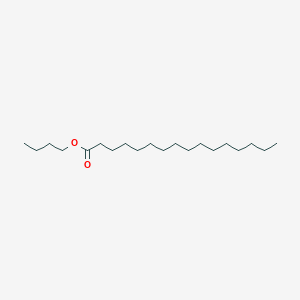
3-Hydroxypyridine-2,4,5-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-2,4,5-tricarboxylic acid (HPTC) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a tricarboxylic acid derivative that possesses unique properties that make it a valuable tool for research.
Wirkmechanismus
3-Hydroxypyridine-2,4,5-tricarboxylic acid acts as a chelating agent for metal ions, particularly iron. It forms stable complexes with iron ions, which can be used to study the role of iron in various biological processes. 3-Hydroxypyridine-2,4,5-tricarboxylic acid has also been shown to inhibit the activity of enzymes that require iron as a cofactor, such as ribonucleotide reductase.
Biochemische Und Physiologische Effekte
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid in lab experiments is its ability to form stable complexes with metal ions, particularly iron. This makes it a valuable tool for studying the role of metal ions in various biological processes. However, one limitation of using 3-Hydroxypyridine-2,4,5-tricarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid. One potential area of research is the development of new synthetic methods for 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives. Another potential area of research is the study of the role of 3-Hydroxypyridine-2,4,5-tricarboxylic acid in various biological processes, particularly in relation to iron metabolism. Additionally, 3-Hydroxypyridine-2,4,5-tricarboxylic acid and its derivatives could be further explored for their potential applications in materials science and drug development.
Conclusion:
In conclusion, 3-Hydroxypyridine-2,4,5-tricarboxylic acid is a valuable tool for scientific research due to its ability to form stable complexes with metal ions, particularly iron. It has a variety of potential applications in fields such as biochemistry, pharmacology, and materials science. While there are some limitations to working with 3-Hydroxypyridine-2,4,5-tricarboxylic acid, its unique properties make it a valuable tool for researchers. Future research on 3-Hydroxypyridine-2,4,5-tricarboxylic acid could lead to new synthetic methods, a better understanding of its role in biological processes, and new applications in materials science and drug development.
Synthesemethoden
3-Hydroxypyridine-2,4,5-tricarboxylic acid can be synthesized through a multistep process that involves the reaction of pyridine-2,4,5-tricarboxylic acid with hydroxylamine. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypyridine-2,4,5-tricarboxylic acid has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. It has been used as a chelating agent for metal ions, a precursor for the synthesis of metal-organic frameworks, and a building block for the synthesis of other organic compounds.
Eigenschaften
CAS-Nummer |
17285-98-2 |
|---|---|
Produktname |
3-Hydroxypyridine-2,4,5-tricarboxylic acid |
Molekularformel |
C8H5NO7 |
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
3-hydroxypyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C8H5NO7/c10-5-3(7(13)14)2(6(11)12)1-9-4(5)8(15)16/h1,10H,(H,11,12)(H,13,14)(H,15,16) |
InChI-Schlüssel |
KXFSLLISZZTFLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C(=O)O)O)C(=O)O)C(=O)O |
Synonyme |
2,4,5-Pyridinetricarboxylic acid, 3-hydroxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















